Dichlorotetrafluoropropane
CAS No.: 127564-83-4
Cat. No.: VC21247707
Molecular Formula: C3H2Cl2F4
Molecular Weight: 184.94 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127564-83-4 |
|---|---|
| Molecular Formula | C3H2Cl2F4 |
| Molecular Weight | 184.94 g/mol |
| IUPAC Name | 2,3-dichloro-1,1,1,2-tetrafluoropropane |
| Standard InChI | InChI=1S/C3H2Cl2F4/c4-1-2(5,6)3(7,8)9/h1H2 |
| Standard InChI Key | LOCOMRPWMOCMPV-UHFFFAOYSA-N |
| SMILES | C(C(C(F)(F)F)(F)Cl)Cl |
| Canonical SMILES | C(C(C(F)(F)F)(F)Cl)Cl |
Introduction
Chemical Structure and Properties
Dichlorotetrafluoropropane is a halogenated hydrocarbon with the molecular formula C₃H₂Cl₂F₄. It contains three carbon atoms with two chlorine and four fluorine atoms as substituents, along with two hydrogen atoms. The compound is characterized by its specific arrangement of these atoms, which can vary among different isomers .
Physical Properties
The compound exists as a colorless substance under standard conditions. Its key physical properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₃H₂Cl₂F₄ |
| Molecular Weight | 184.94 g/mol |
| Physical State | Colorless substance |
| Flammability | Non-flammable |
| Stability | Maintains efficacy over time without degradation |
| CAS Number | 149329-25-9 (for 2,3-dichloro-1,1,1,2-tetrafluoropropane isomer) |
The non-flammable nature of dichlorotetrafluoropropane makes it particularly valuable in applications where fire safety is a concern. Additionally, its stability ensures consistent performance in various applications without significant degradation over time.
Chemical Identifiers
Various chemical identifiers are used to precisely identify dichlorotetrafluoropropane in scientific databases and literature:
| Identifier Type | Value |
|---|---|
| PubChem CID | 21459302 |
| InChI | InChI=1S/C3H2Cl2F4/c4-1-2(5,6)3(7,8)9/h1H2 (for specific isomer) |
| InChI Key | LOCOMRPWMOCMPV-UHFFFAOYSA-N (for specific isomer) |
| SMILES | C(C(C(F)(F)F)(F)Cl)Cl (canonical form for specific isomer) |
| DSSTOX Substance ID | DTXSID90925910 |
Isomers of Dichlorotetrafluoropropane
Dichlorotetrafluoropropane exists in several isomeric forms, differentiated by the positions of the chlorine and fluorine atoms on the propane backbone. Three main isomers have been identified and studied:
2,3-Dichloro-1,1,1,2-tetrafluoropropane
This isomer has chlorine atoms at positions 2 and 3 of the propane chain, with fluorine atoms at positions 1 (three fluorine atoms) and 2 (one fluorine atom). It is identified by the CAS number 149329-25-9 .
2,2-Dichloro-1,1,3,3-tetrafluoropropane
This isomer features both chlorine atoms at position 2, with two fluorine atoms each at positions 1 and 3. This arrangement gives the molecule different chemical and physical properties compared to other isomers .
3,3-Dichloro-1,1,2,2-tetrafluoropropane
This position isomer has both chlorine atoms at position 3, with fluorine atoms at positions 1 and 2. Notable for its applications as an inhalation anesthetic, this isomer demonstrates how slight structural changes can significantly alter a compound's utility .
The existence of these multiple isomers highlights the importance of precise structural identification when discussing dichlorotetrafluoropropane, as each isomer may exhibit different properties and applications.
Synthesis and Production Methods
Several methods have been developed for the synthesis of dichlorotetrafluoropropane isomers, with specific approaches varying based on the desired isomer.
Halogenation of Propane
The primary synthetic route involves the controlled halogenation of propane, where hydrogen atoms are systematically substituted with chlorine and fluorine atoms. This process requires precise control of reaction conditions to achieve the desired substitution pattern:
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Propane is subjected to halogenating agents such as chlorine gas (Cl₂) and fluorine gas (F₂)
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Catalysts are employed to facilitate the substitution reactions
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Temperature and pressure are carefully controlled to optimize yield and selectivity
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The resulting product undergoes purification through distillation and other separation techniques
Industrial Production
In industrial settings, dichlorotetrafluoropropane is typically produced through continuous halogenation processes. These processes employ specialized reactors where propane reacts with halogenating agents in the presence of appropriate catalysts. The production method prioritizes:
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Optimization of reaction conditions for maximum yield
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Minimization of byproduct formation
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Energy efficiency
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Cost-effectiveness for large-scale manufacturing
The specific production parameters are typically proprietary to manufacturing companies, but the fundamental chemical principles remain consistent across production facilities.
Chemical Reactions and Reactivity
Dichlorotetrafluoropropane participates in several types of chemical reactions, reflecting its reactivity profile as a halogenated hydrocarbon.
Substitution Reactions
The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles. The reactivity in substitution reactions follows the general pattern of halogenated hydrocarbons, with chlorine atoms typically being more susceptible to nucleophilic attack than fluorine atoms.
Oxidation and Reduction
Dichlorotetrafluoropropane can be oxidized to form corresponding carbonyl compounds or reduced to form less halogenated hydrocarbons. These transformations are important in both synthetic applications and environmental degradation pathways.
Reactivity with Specific Reagents
The compound shows varying degrees of reactivity with different chemical reagents:
| Reagent Type | Reactivity |
|---|---|
| Strong reducing agents | Potentially violent reactions, especially at elevated temperatures |
| Strong oxidizing agents | Potentially violent reactions |
| Nucleophiles | Selective substitution at chlorine-bearing carbon atoms |
| Lewis acids | Formation of coordination complexes |
Understanding these reactivity patterns is essential for both the safe handling of dichlorotetrafluoropropane and its effective utilization in chemical processes.
Applications and Uses
Dichlorotetrafluoropropane finds applications across various fields, leveraging its unique physical and chemical properties.
Scientific Research Applications
In scientific settings, dichlorotetrafluoropropane serves multiple roles:
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Organic Synthesis: It functions as a reagent for introducing chlorine and fluorine atoms into organic molecules and as a solvent for various chemical reactions.
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Biological Studies: The compound is used in research examining the effects of halogenated hydrocarbons on biological systems, including metabolism and toxicity studies.
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Pharmaceutical Research: It has been investigated for potential applications in developing halogenated drugs with improved efficacy and stability profiles.
Industrial Applications
In industrial contexts, dichlorotetrafluoropropane serves several crucial functions:
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Refrigeration: The compound has been utilized as a refrigerant in various cooling systems.
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Foam Production: It functions as a blowing agent in the production of foams and insulation materials.
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Specialty Chemicals: The compound serves as a precursor or intermediate in the manufacture of various specialty chemicals and materials.
Medical Applications
Some isomers of dichlorotetrafluoropropane have been investigated for medical applications:
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Anesthetics: The 2,2-dichloro-1,1,3,3-tetrafluoropropane isomer has been studied for potential use as an inhalation anesthetic agent, utilizing specialized medical equipment designed for the administration of gaseous anesthetics .
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Pharmaceutical Intermediates: The compound may serve as an intermediate in the synthesis of pharmaceutical products, contributing to the development of new therapeutic agents.
Health and Environmental Considerations
Understanding the health and environmental implications of dichlorotetrafluoropropane is crucial for its responsible use and handling.
Regulatory Status
The compound appears on various regulatory lists of declarable substances, indicating that its use and handling are subject to specific oversight . This regulatory attention stems from concerns common to halogenated hydrocarbons, particularly those with potential environmental persistence.
Environmental Persistence
As a halogenated compound, dichlorotetrafluoropropane may demonstrate environmental persistence, with potential implications for atmospheric chemistry and global warming potential. The specific environmental fate varies among isomers, with differences in atmospheric lifetime and ozone depletion potential.
Comparison with Similar Compounds
Dichlorotetrafluoropropane can be compared with structurally related halogenated hydrocarbons to better understand its place within this chemical family.
Comparison with Other Halogenated Propanes
The following table compares dichlorotetrafluoropropane with related halogenated propanes:
| Compound | Molecular Formula | Key Differences | Notable Applications |
|---|---|---|---|
| Chloropentafluoropropane (HCFC-225) | C₃HClF₅ | One less chlorine, one more fluorine | Precision cleaning, electronics manufacturing |
| Trichlorotrifluoropropane (HCFC-233) | C₃H₂Cl₃F₃ | One more chlorine, one less fluorine | Industrial solvents |
| Dichloropentafluoropropane | C₃HCl₂F₅ | One less hydrogen, one more fluorine | Specialty applications |
These comparisons highlight how small changes in halogenation patterns can significantly affect a compound's properties and applications .
Position Isomers
Different isomers of dichlorotetrafluoropropane demonstrate how the positioning of halogen atoms affects properties:
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2,3-dichloro-1,1,1,2-tetrafluoropropane: Features chlorine atoms at adjacent carbon atoms, affecting reactivity patterns.
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2,2-dichloro-1,1,3,3-tetrafluoropropane: With both chlorine atoms on the same carbon, demonstrates different physical properties and potential as an anesthetic agent .
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3,3-dichloro-1,1,2,2-tetrafluoropropane: As discussed in patent literature, shows promise as an inhalation anesthetic .
These variations illustrate the importance of precise structural definitions when discussing halogenated hydrocarbons.
Current Research and Developments
Research on dichlorotetrafluoropropane continues to evolve, with several areas of active investigation.
Alternative Applications
Researchers are exploring new applications for dichlorotetrafluoropropane beyond its traditional uses, particularly in specialized chemical synthesis and materials science. These investigations aim to leverage the compound's unique reactivity profile for novel purposes.
Environmental Impact Assessment
Ongoing research seeks to better quantify the environmental impact of dichlorotetrafluoropropane isomers, particularly regarding atmospheric chemistry and potential contributions to climate change. This work is essential for informed regulatory decisions.
Structure-Activity Relationships
Studies examining the relationship between the structure of different dichlorotetrafluoropropane isomers and their biological activities continue to yield insights relevant to potential pharmaceutical applications and toxicological assessments.
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